

synthesis protocol for 4-Bromo-1H-indazole-6-carbonitrile.

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Compound of Interest

Compound Name: 4-Bromo-1H-indazole-6-carbonitrile

Cat. No.: B1343702

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An Application Note and Detailed Protocol for the Synthesis of **4-Bromo-1H-indazole-6-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of **4-Bromo-1H-indazole-6-carbonitrile**, a key heterocyclic building block in medicinal chemistry. The protocol herein is predicated on established synthetic transformations for analogous indazole systems, offering a robust and reproducible pathway. This application note is structured to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring both practical utility and a deeper mechanistic understanding. All quantitative data is summarized for clarity, and key processes are visually represented.

Introduction

Indazole derivatives are a cornerstone of modern drug discovery, exhibiting a wide array of biological activities.^{[1][2]} The unique bicyclic structure, composed of fused benzene and pyrazole rings, serves as a privileged scaffold in the design of therapeutic agents targeting conditions such as cancer, inflammation, and neurodegenerative disorders.^{[1][3]} Specifically, the introduction of bromo and cyano functionalities onto the indazole core, as in **4-Bromo-1H-indazole-6-carbonitrile** (CAS No: 898746-96-8), provides versatile handles for further

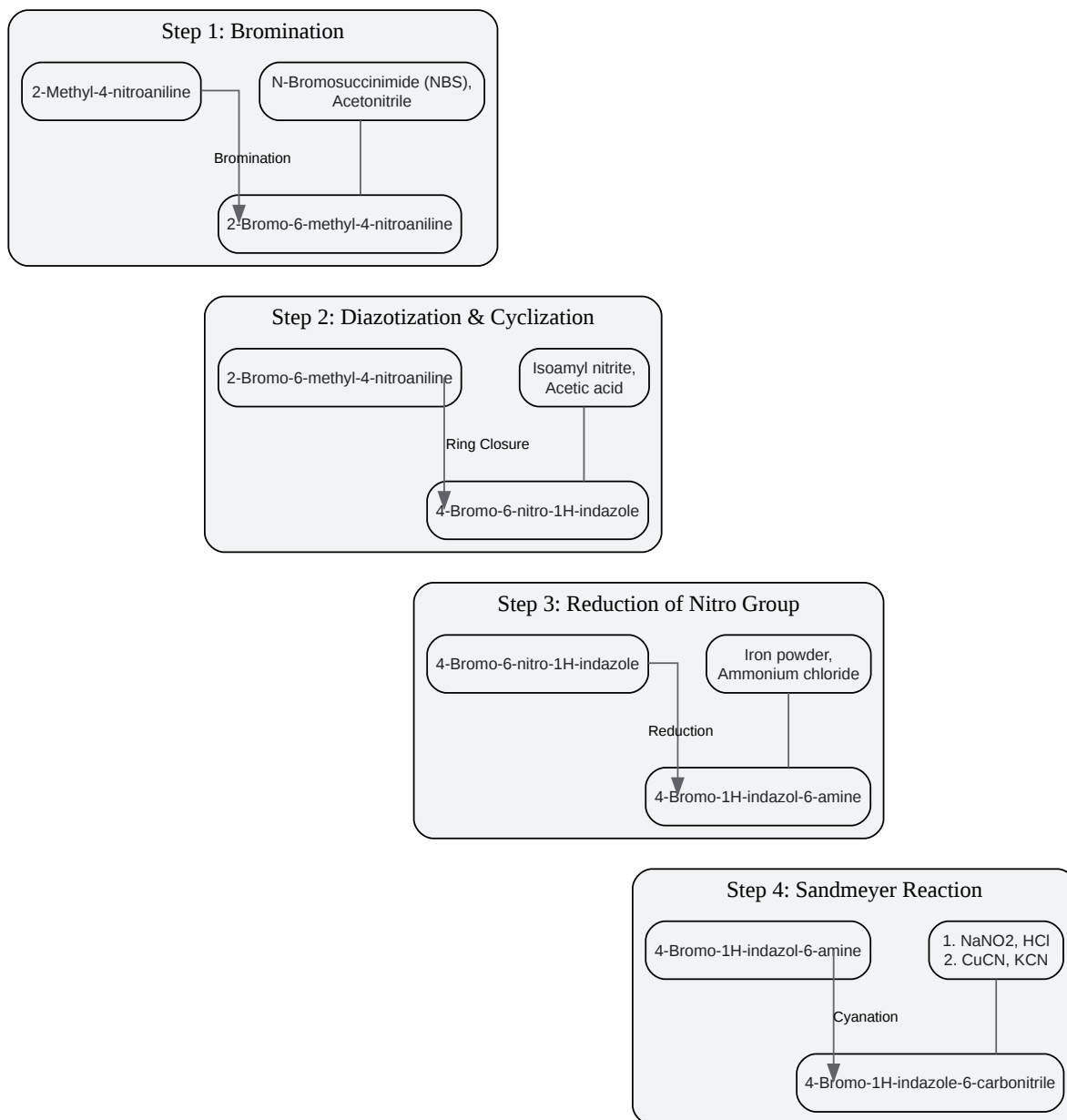
chemical elaboration in the development of novel pharmaceuticals.^[4] This document outlines a proposed, chemically sound protocol for the synthesis of this important intermediate.

Proposed Synthetic Pathway

The synthesis of **4-Bromo-1H-indazole-6-carbonitrile** can be envisioned through a multi-step sequence commencing with a commercially available substituted aniline. The proposed pathway involves an initial bromination of a substituted toluidine, followed by a diazotization and intramolecular cyclization to construct the indazole ring system. This approach is adapted from well-established methods for preparing substituted indazoles.^{[5][6]}

Visualizing the Synthesis Workflow

The following diagram illustrates the proposed multi-step synthesis of **4-Bromo-1H-indazole-6-carbonitrile**.



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Caption: Proposed synthetic workflow for **4-Bromo-1H-indazole-6-carbonitrile**.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the proposed synthesis.

Parameter	Step 1: Bromination	Step 2: Cyclization	Step 3: Reduction	Step 4: Cyanation
Starting Material	2-Methyl-4-nitroaniline	2-Bromo-6-methyl-4-nitroaniline	4-Bromo-6-nitro-1H-indazole	4-Bromo-1H-indazol-6-amine
Key Reagents	N-Bromosuccinimide	Isoamyl nitrite, Acetic acid	Iron powder, NH ₄ Cl	NaNO ₂ , HCl, CuCN, KCN
Solvent	Acetonitrile	Toluene	Ethanol/Water	Water/Toluene
Reaction Temp.	0-10 °C	80-130 °C	Reflux	0-5 °C then 50-70 °C
Reaction Time	1-2 hours	3-5 hours	4-6 hours	1-2 hours
Typical Yield	High	Moderate to High	High	Moderate
Purity Assessment	TLC, NMR	TLC, NMR	TLC, NMR	TLC, NMR, HPLC, MS

Detailed Experimental Protocol

Materials and Reagents:

- 2-Methyl-4-nitroaniline
- N-Bromosuccinimide (NBS)
- Acetonitrile
- Toluene
- Isoamyl nitrite

- Acetic acid
- Iron powder
- Ammonium chloride (NH₄Cl)
- Ethanol
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Copper(I) cyanide (CuCN)
- Potassium cyanide (KCN)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO₃)
- Magnesium sulfate (MgSO₄)
- Silica gel for column chromatography

Step 1: Synthesis of 2-Bromo-6-methyl-4-nitroaniline

- In a round-bottom flask, dissolve 2-methyl-4-nitroaniline in acetonitrile.
- Cool the solution to 0-10 °C in an ice bath.
- Slowly add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature within the specified range. The rationale for this controlled addition is to manage the exothermicity of the bromination reaction.
- Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding a solution of sodium bisulfite.

- Extract the product with dichloromethane, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 4-Bromo-6-nitro-1H-indazole

- Dissolve the purified 2-bromo-6-methyl-4-nitroaniline in toluene in a suitable reaction vessel.
- Heat the solution to 90-98 °C and add acetic acid.
- Increase the temperature to 80-130 °C and add isoamyl nitrite dropwise. This step initiates the diazotization of the aniline, which is followed by an intramolecular cyclization to form the indazole ring.^[5]
- Maintain the reaction at this temperature for 3-4 hours until completion, as monitored by TLC.
- Cool the reaction mixture and concentrate to dryness.
- The residue can be purified by slurrying with methanol and filtering to obtain the desired product.

Step 3: Synthesis of 4-Bromo-1H-indazol-6-amine

- To a suspension of 4-bromo-6-nitro-1H-indazole in a mixture of ethanol and water, add ammonium chloride followed by iron powder.
- Heat the mixture to reflux and stir vigorously for 4-6 hours. The reduction of the nitro group to an amine using iron in the presence of an acid source like ammonium chloride is a classic and effective method.^[7]
- Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite to remove the iron salts.
- Concentrate the filtrate to remove ethanol and extract the aqueous residue with ethyl acetate.

- Dry the organic layer over magnesium sulfate and concentrate to yield the crude amine, which can be used in the next step without further purification.

Step 4: Synthesis of **4-Bromo-1H-indazole-6-carbonitrile**

- Dissolve the crude 4-bromo-1H-indazol-6-amine in aqueous hydrochloric acid and cool to 0-5 °C.
- Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. This forms the active reagent for the Sandmeyer reaction.
- Slowly add the cold diazonium salt solution to the cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.
- After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-70 °C for 1 hour to ensure complete reaction.
- Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate.
- Purify the final product by column chromatography on silica gel to obtain **4-Bromo-1H-indazole-6-carbonitrile**.^[4]

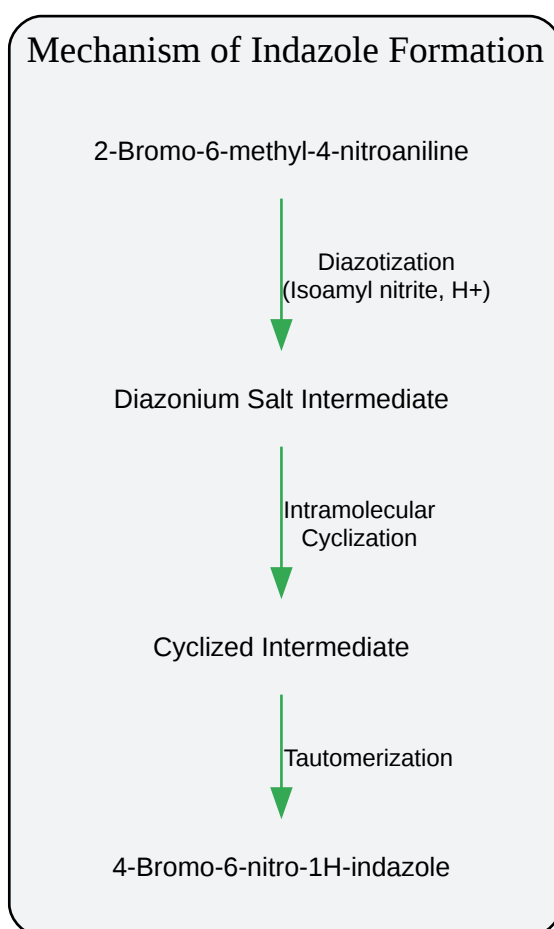
Safety Precautions

- General Handling: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^{[8][9]}
- Reagent-Specific Hazards:
 - N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Avoid inhalation and contact with skin.

- Isoamyl nitrite: Flammable and volatile. Keep away from ignition sources.
- Cyanides (CuCN, KCN): Highly toxic. Handle with extreme caution. All waste containing cyanide must be quenched with bleach before disposal according to institutional guidelines. In case of exposure, seek immediate medical attention.
- Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualizing the Reaction Mechanism

The following diagram outlines the key mechanistic steps in the formation of the indazole ring from the substituted aniline precursor.



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